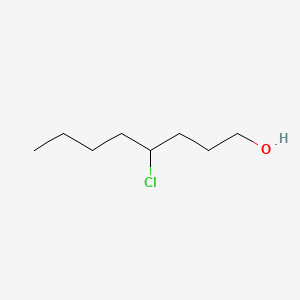

4-Chlorooctan-1-ol

Description

Contextualization within the Field of Halogenated Alcohol Chemistry

Halogenated alcohols, or halohydrins, are a class of compounds that contain at least one hydroxyl group and one halogen atom. hmdb.ca Their chemistry is defined by the interplay between these two functional groups. The halogen atom introduces an electrophilic carbon center susceptible to nucleophilic attack, while the hydroxyl group can act as a nucleophile, a proton donor, or a directing group. hmdb.caontosight.ai

The reactivity of these molecules is highly dependent on the spatial relationship between the alcohol and the halogen. For instance:

α-Haloalcohols have the halogen and hydroxyl group on the same carbon.

β-Haloalcohols (vicinal halohydrins) have them on adjacent carbons and are well-known precursors to epoxides.

γ-Haloalcohols and δ-Haloalcohols , such as 4-chlorobutan-1-ol and 4-chlorooctan-1-ol respectively, have the functional groups separated by three or four carbons. This specific spacing is ideal for the formation of stable five- and six-membered cyclic ethers through intramolecular reactions.

The synthesis of halogenated alcohols can be achieved through various methods, including the photochlorination of alcohols or the acid-catalyzed ring-opening of cyclic ethers. However, a common route for γ- or δ-haloalcohols involves the reduction of a corresponding halogenated aldehyde or ketone. For example, the reduction of 4-chloropentanal with a hydride reagent is expected to yield 4-chloropentan-1-ol (B3131254).

Significance in Contemporary Organic Synthesis Research and Mechanistic Studies

The primary significance of 1,4- and 1,5-haloalcohols like 4-Chlorooctan-1-ol lies in their utility as precursors to substituted cyclic ethers. The most prominent reaction is the intramolecular Williamson ether synthesis. This reaction proceeds via a base-promoted internal nucleophilic substitution (SN2) mechanism.

In the case of 4-Chlorooctan-1-ol, treatment with a strong base (e.g., sodium hydride, NaH) deprotonates the primary alcohol to form a nucleophilic alkoxide ion. This alkoxide then readily attacks the electrophilic carbon at the C4 position, displacing the chloride leaving group to form a stable, five-membered ring. The product of this reaction is 2-butyltetrahydrofuran (B94675) . google.comnih.gov

Mechanism of Cyclization:

Deprotonation: The hydroxyl group of 4-Chlorooctan-1-ol is deprotonated by a base to form the corresponding alkoxide.

Intramolecular SN2 Attack: The negatively charged oxygen atom acts as a nucleophile, attacking the carbon atom bonded to the chlorine.

Ring Closure & Ejection: A five-membered ring is formed, and the chloride ion is ejected as the leaving group.

This transformation is highly efficient due to the thermodynamic stability of the resulting five-membered tetrahydrofuran (B95107) (THF) ring. While unsubstituted THF is a ubiquitous solvent, substituted THF derivatives like 2-butyltetrahydrofuran are valuable as chiral building blocks, alternative "green" solvents, and components of more complex molecular targets. The butyl group attached to the ring significantly alters its lipophilicity and solvent properties. nih.gov

From a mechanistic standpoint, molecules like 4-Chlorooctan-1-ol are excellent models for studying the kinetics and stereochemistry of intramolecular SN2 reactions. Researchers can investigate how factors like solvent, temperature, and the nature of the base influence the rate and efficiency of cyclization.

Overview of Current Research Gaps and Future Academic Directions for its Study

The most significant gap in the current body of chemical literature is the lack of specific experimental studies focused on 4-Chlorooctan-1-ol. Much of its chemistry is inferred by analogy to more common, shorter-chain compounds. ontosight.ainih.gov This presents several opportunities for future academic inquiry.

Future Research Directions:

Optimized Synthesis: There is a need to develop and document high-yield, stereoselective synthetic routes to produce 4-Chlorooctan-1-ol. This would make the compound more accessible for further research and potential applications.

Detailed Reactivity Profiling: A comprehensive investigation into the reactivity of 4-Chlorooctan-1-ol is warranted. This includes detailed kinetic studies of its cyclization to 2-butyltetrahydrofuran under various conditions to fully understand the reaction mechanism.

Applications in Green Chemistry: The product of its cyclization, 2-butyltetrahydrofuran, could be explored as a bio-based or green solvent. Research into its physical properties (e.g., boiling point, polarity, miscibility) and performance as a reaction medium would be highly valuable.

Use in Complex Molecule Synthesis: The 2-butyltetrahydrofuran moiety is present in some natural products. 4-Chlorooctan-1-ol could therefore serve as a key strategic starting material for the total synthesis of such molecules.

Polymer Chemistry: The bifunctional nature of 4-Chlorooctan-1-ol could allow it to be used as a monomer in the synthesis of novel functional polymers or as a chain-transfer agent to control polymerization processes.

Computational and Comparative Studies: Theoretical studies, using methods like Density Functional Theory (DFT), could provide valuable insights into the compound's structural properties, reaction energetics, and spectroscopic signatures. These computational findings could guide future experimental work and help build a more complete picture when compared with systematic experimental studies of homologous ω-chloro-alcohols.

Table of Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

67700-24-7 |

|---|---|

Molecular Formula |

C8H17ClO |

Molecular Weight |

164.67 g/mol |

IUPAC Name |

4-chlorooctan-1-ol |

InChI |

InChI=1S/C8H17ClO/c1-2-3-5-8(9)6-4-7-10/h8,10H,2-7H2,1H3 |

InChI Key |

MMVJPTKAKBJYGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCO)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Chlorooctan-1-ol and Related Analogs

Traditional methods for synthesizing 4-chlorooctan-1-ol and similar structures rely on fundamental organic reactions, including reduction, halogenation, and alkylation followed by reduction.

Reduction-Based Approaches

A primary route to 4-chlorooctan-1-ol involves the reduction of a corresponding chloro-aldehyde, specifically 7-chlorooctanal. lardbucket.orglibretexts.org The carbonyl group of the aldehyde is converted to a primary alcohol while preserving the chloro-substituent. This transformation is typically achieved using a reducing agent capable of selectively reducing aldehydes in the presence of alkyl halides.

Similarly, 2-chlorocarboxylic acids can be reduced to 2-chloroalcohols using powerful reducing agents like lithium aluminium hydride. wikipedia.org This method can be adapted for longer-chain chloro-acids to produce the corresponding chloroalcohols.

Halogenation Strategies for Alcohol Functionalities

An alternative approach begins with a diol, such as octane-1,4-diol, and selectively replaces one of the hydroxyl groups with a chlorine atom. Thionyl chloride (SOCl₂) is a common and effective reagent for this type of transformation, converting alcohols to alkyl chlorides. doubtnut.comlibretexts.orglibretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. doubtnut.com The mechanism typically proceeds via an SN2 pathway, leading to an inversion of stereochemistry if the alcohol is chiral. libretexts.org

The table below summarizes the key aspects of using thionyl chloride for the halogenation of alcohols.

| Reagent | Substrate | Product | Key Feature |

| Thionyl chloride (SOCl₂) | Alcohol | Alkyl chloride | Gaseous byproducts (SO₂, HCl) facilitate purification. doubtnut.com |

| Thionyl chloride (SOCl₂) with pyridine | Chiral 2º-alcohol | Inverted alkyl chloride | Proceeds via a clean SN2 reaction. libretexts.org |

| Thionyl chloride (SOCl₂) in ether | Chiral 2º-alcohol | Retained alkyl chloride | Occurs through an SNi (internal nucleophilic substitution) mechanism. libretexts.org |

Other halogenating agents, such as phosphorus tribromide (PBr₃), are also used to convert alcohols to alkyl halides, though they are more commonly employed for bromination.

Alkylation and Subsequent Reduction Protocols

The malonic ester synthesis provides a versatile method for constructing the carbon skeleton of 4-chlorooctan-1-ol. libretexts.orgwikipedia.orgucalgary.ca This process begins with the alkylation of a malonic ester, such as diethyl malonate, with a suitable alkyl halide. pearson.comjove.com For the synthesis of a precursor to 4-chlorooctan-1-ol, an appropriate haloalkyl halide would be used.

The general steps of malonic ester synthesis are:

Deprotonation: A strong base, like sodium ethoxide, removes the acidic α-hydrogen from diethyl malonate to form a stabilized enolate. libretexts.orgpearson.com

Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming an alkylated malonic ester. wikipedia.orgjove.com

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to decarboxylation, yielding a substituted carboxylic acid. libretexts.orgjove.com

Following the creation of the appropriate chlorocarboxylic acid, a final reduction step is necessary to convert the carboxylic acid group to a primary alcohol, yielding 4-chlorooctan-1-ol. justia.comresearchgate.net

Innovations in the Synthesis of 4-Chlorooctan-1-ol and Homologs

Recent advancements in synthetic chemistry have focused on improving the stereoselectivity and environmental footprint of processes for producing halogenated alcohols.

Stereoselective Synthesis Methodologies for Chiral Halogenated Alcohols

The synthesis of specific stereoisomers of chiral halogenated alcohols is of significant interest due to their role as building blocks in pharmaceuticals and natural products. nih.gov

Enzymatic methods have emerged as powerful tools for achieving high enantioselectivity. nih.gov Biocatalytic reduction of prochiral α-chloroketones using ketoreductase (KRED) enzymes can produce enantiopure chlorohydrins. nih.govgoogle.com These enzymatic reactions often occur under mild conditions and can achieve high conversions and selectivities. nih.gov For instance, multienzymatic cascade reactions, combining ene-reductases (EREDs) and alcohol dehydrogenases (ADHs), have been designed to produce optically active chlorohydrins with excellent diastereomeric and enantiomeric excesses. nih.gov

The table below illustrates the effectiveness of a bienzymatic cascade for producing a chiral chlorohydrin.

| Enzyme System | Substrate | Product | Conversion | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| ERED-110 & ADH | 1-aryl-2-chlorobut-2-en-1-one | Optically active chlorohydrin | >99% | >99:1 | >99% |

Furthermore, halohydrin dehalogenases (HHDHs) have been engineered to catalyze the stereoselective dehalogenation of γ-haloalcohols, providing access to enantiomerically pure products. researchgate.netresearchgate.netnih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of halogenated alcohols. chemistryjournals.netuni-lj.sibio-conferences.org

Key aspects of green chemistry in this context include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones to improve efficiency and reduce waste. chemistryjournals.net Biocatalysis, in particular, offers a sustainable alternative to traditional chemical methods. researchgate.netacs.orgmdpi.com Enzymes like alcohol dehydrogenases can catalyze the reduction of carbonyl compounds to chiral alcohols under mild conditions. rsc.orgfrontiersin.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. tandfonline.com

Safer Solvents: There is a move towards using environmentally benign solvents like water or ionic liquids, or even conducting reactions under solventless conditions. chemistryjournals.netresearchgate.net

Energy Efficiency: Reactions are increasingly designed to be carried out at ambient temperature and pressure to reduce energy consumption. chemistryjournals.net

The development of enzymatic processes, such as those using ketoreductases and halohydrin dehalogenases, exemplifies the application of green chemistry principles. researchgate.netlookchem.comirb.hr These biocatalytic methods not only provide high selectivity but also reduce the need for toxic reagents and harsh reaction conditions often associated with traditional organic synthesis. nih.govmdpi.com

Biocatalytic Approaches for Halogenated Alcohol Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of halogenated alcohols, offering high selectivity under mild conditions. bohrium.com Halohydrin dehalogenases (HHDHs) are particularly relevant enzymes in this context. These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. researchgate.netnih.gov In the reverse reaction, HHDHs can open epoxide rings with various nucleophiles, including halides, to produce haloalcohols. researchgate.netresearchgate.net This enzymatic approach is attractive for generating chiral haloalcohols from prochiral epoxides or through the kinetic resolution of racemic mixtures.

For instance, a chemoenzymatic method has been described for preparing (R)-4-chloro-2-butanol, which involves the selective hydrolysis of chlorohydrin esters using lipases. mdpi.com Similarly, the preparation of (S)-1-chloro-2-octanol has been accomplished through the enzymatic hydrolysis of halohydrin palmitates using biocatalysts like lipase (B570770) from Candida antarctica. mdpi.com While direct biocatalytic synthesis of 4-Chlorooctan-1-ol is not extensively documented, these examples with analogous compounds underscore the potential of biocatalytic systems. The use of whole-cell biocatalysts is also a promising strategy for industrial applications. researchgate.net

Enzymatic cascade reactions, which combine multiple biocatalytic steps in one pot, have been developed for the synthesis of enantiopure β-substituted alcohols. nih.govresearchgate.net A typical cascade might involve the asymmetric reduction of an α-chloroketone by an alcohol dehydrogenase (ADH) to an enantiopure chlorohydrin, followed by HHDH-catalyzed ring closure and subsequent nucleophilic ring opening. researchgate.net

Solvent-Free and Aqueous Media Syntheses

Modern synthetic chemistry emphasizes the use of environmentally benign solvents, with a significant push towards solvent-free conditions or the use of water as a reaction medium. The synthesis of ionic liquids, for example, has been demonstrated under solvent-free conditions or in aqueous media using ultrasonic irradiation, showcasing a greener approach. researchgate.net While not directly applied to 4-Chlorooctan-1-ol, these methodologies offer a template for more sustainable synthetic routes. Reactions in aqueous media can, however, influence selectivity. For instance, in the ring-opening of epoxides, aqueous conditions can favor the formation of the more substituted alcohol due to the stabilization of carbocation intermediates. The photochlorination of 1-butanol (B46404) to yield 4-chloro-1-butanol (B43188) is conducted in 70% aqueous sulfuric acid to suppress side reactions.

A tandem one-pot biocatalytic oxidation and Wittig reaction has been successfully performed in water, converting functionalized aliphatic alcohols, including 5-chloropentan-1-ol, into more complex molecules. acs.orguea.ac.uk This demonstrates the feasibility of conducting multi-step syntheses involving haloalcohols in aqueous environments.

Application of Catalytic Systems in Synthesis

Various catalytic systems are employed in the synthesis of halogenated alcohols. Haloperoxidases, for example, are enzymes that activate halides using hydrogen peroxide for the oxidative halogenation of substrates. rsc.org This offers a biocatalytic route for the introduction of halogens.

In non-biocatalytic approaches, metal catalysts are common. For example, the reduction of 4'-bromo-3-chloropropiophenone (B1266078) to 1-(4-bromophenyl)-3-chloropropan-1-ol (B1278253) is achieved using sodium borohydride (B1222165) in tetrahydrofuran (B95107) (THF). The synthesis of 4-chloropentan-1-ol (B3131254) can be achieved from 2-methyltetrahydrofuran (B130290) using tetrachlorosilane (B154696) and zinc(II) chloride. lookchem.com Palladium-catalyzed reactions, such as cross-coupling, can also be utilized in transformations involving haloalcohols.

Derivatization Strategies for Research Probes and Advanced Intermediates

The dual functionality of 4-Chlorooctan-1-ol, possessing both a hydroxyl group and a chlorine atom, allows for a wide range of derivatization reactions at either center, making it a valuable intermediate in organic synthesis.

Nucleophilic Substitution Reactions Involving the Alcohol Functionality

The hydroxyl group of 4-Chlorooctan-1-ol can act as a nucleophile or be converted into a better leaving group for subsequent substitution reactions.

Conversion to Alkyl Halides : Alcohols can be converted to alkyl halides using strongly acidic hydrogen halides (HCl, HBr, HI). libretexts.org The reaction is acid-catalyzed, protonating the hydroxyl group to form a good leaving group (water). libretexts.org For primary alcohols, the reaction typically proceeds via an S\textsubscript{N}2 mechanism. libretexts.org Reagents like thionyl chloride (SOCl₂) are also effective for converting alcohols to alkyl chlorides. nzic.org.nz

Esterification : Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. nzic.org.nz This reaction allows for the introduction of a wide variety of functional groups.

Ether Synthesis : The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which is a potent nucleophile for Williamson ether synthesis. uevora.pt

Table 1: Examples of Nucleophilic Substitution at the Alcohol Functionality

| Reactant | Reagent(s) | Product Type | Mechanism |

|---|---|---|---|

| Primary Alcohol | Concentrated HBr | Alkyl Bromide | S\textsubscript{N}2 |

| Primary Alcohol | Thionyl Chloride (SOCl₂) | Alkyl Chloride | Nucleophilic Substitution |

| Primary Alcohol | Carboxylic Acid, H⁺ catalyst | Ester | Esterification |

| Primary Alcohol | NaH, Alkyl Halide | Ether | Williamson Ether Synthesis |

Transformations at the Chlorinated Carbon Center

The chlorine atom at the C-4 position serves as a leaving group in nucleophilic substitution reactions.

Substitution by Nucleophiles : The chlorine atom can be displaced by a variety of nucleophiles. chemguide.co.uk For example, reaction with hydroxide (B78521) ions can lead to the formation of a diol, although intramolecular reactions may compete. chemguide.co.uk Other nucleophiles such as amines or thiols can also be used to introduce new functional groups.

Reduction : The carbon-chlorine bond can be reduced. For instance, lithium aluminium hydride (LiAlH₄) can reduce alkyl halides, though primary alkyl chlorides react relatively slowly compared to iodides. stackexchange.com

Halohydrin dehalogenases (HHDHs) can also catalyze substitution reactions at the halogenated carbon, not by direct displacement on the haloalcohol, but through a mechanism involving epoxide formation and subsequent ring-opening by various nucleophiles like azide, cyanide, or nitrite. researchgate.netirb.hr

Intramolecular Cyclization Pathways (e.g., Cyclic Ether Formation)

The presence of both a hydroxyl group and a chlorine atom in the same molecule allows for intramolecular reactions, leading to the formation of cyclic compounds.

The most common intramolecular reaction for haloalcohols like 4-chlorobutan-1-ol is cyclization to form a cyclic ether. vaia.comdoubtnut.com In the case of 4-Chlorooctan-1-ol, treatment with a strong base would lead to the formation of a substituted tetrahydrofuran.

The mechanism involves the deprotonation of the terminal hydroxyl group by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form an alkoxide ion. vaia.com This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine in an intramolecular S\textsubscript{N}2 reaction. vaia.com This results in the displacement of the chloride ion and the formation of a five-membered ring, specifically 2-butyltetrahydrofuran (B94675). stackexchange.comvaia.com

This cyclization is a key reaction, and the conditions can be optimized to favor this pathway. For example, heating 4-chloro-1-butanol with aqueous NaOH under reflux conditions is a typical procedure for synthesizing tetrahydrofuran.

Table 2: Intramolecular Cyclization of Haloalcohols

| Starting Material | Base | Product |

|---|---|---|

| 4-Chlorobutan-1-ol | Sodium Hydroxide | Tetrahydrofuran |

| 4-Chloropentan-1-ol | Lithium Aluminium Hydride (workup dependent) | 2-Methyltetrahydrofuran |

| 3,4-Dichlorobutan-1-ol | Group IA or IIA Base | 3-Chlorotetrahydrofuran |

Oxidative and Reductive Transformations of the Alcohol Moiety

The primary alcohol functional group in 4-chlorooctan-1-ol is amenable to a variety of oxidative and reductive transformations. These reactions allow for the conversion of the alcohol to aldehydes and carboxylic acids, and the subsequent reduction of these functional groups back to the parent alcohol. The presence of the chlorine atom at the C-4 position generally does not interfere with these transformations, although its electron-withdrawing effect can subtly influence reaction rates.

Oxidation to 4-Chlorooctanal

The selective oxidation of 4-chlorooctan-1-ol to its corresponding aldehyde, 4-chlorooctanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are effective for this transformation.

Pyridinium Chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes is Pyridinium Chlorochromate (PCC). masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. organic-chemistry.org PCC is a milder alternative to other chromium-based oxidants and generally provides good yields of the aldehyde with minimal formation of the carboxylic acid byproduct, provided that water is excluded from the reaction mixture. masterorganicchemistry.comwikipedia.orglibretexts.org

Dess-Martin Periodinane (DMP): The Dess-Martin periodinane is another effective and mild reagent for the oxidation of primary alcohols to aldehydes. wikipedia.orgjk-sci.comorganic-chemistry.orgtcichemicals.comsigmaaldrich.cn This hypervalent iodine compound offers the advantages of neutral reaction conditions, high chemoselectivity, and often shorter reaction times compared to chromium-based reagents. wikipedia.orgjk-sci.comsigmaaldrich.cn The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature. wikipedia.orgorganic-chemistry.org

TEMPO-based Oxidation: Catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl), can efficiently oxidize primary alcohols to aldehydes. smolecule.combeilstein-journals.org This method is often performed in a biphasic system (e.g., dichloromethane and water) at a controlled pH. mdma.ch

Table 1: Comparison of Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Readily available, stable, good yields | Chromium waste is toxic |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, high yields, short reaction times | Potentially explosive, cost |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0°C to room temp. | Catalytic, environmentally friendlier | Requires careful pH control |

Oxidation to 4-Chlorooctanoic Acid

For the conversion of 4-chlorooctan-1-ol to 4-chlorooctanoic acid, stronger oxidizing agents are required. These reagents will typically oxidize the intermediate aldehyde in situ.

Chromic Acid (Jones Reagent): Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid, is a powerful oxidizing agent that converts primary alcohols to carboxylic acids. masterorganicchemistry.com The reaction is typically carried out in acetone.

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is another strong oxidant capable of converting primary alcohols to carboxylic acids. masterorganicchemistry.com The reaction is usually performed in an aqueous solution under basic, acidic, or neutral conditions, although basic conditions are often preferred for better yields. masterorganicchemistry.com

Table 2: Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄, 0°C to room temp. | Powerful, relatively inexpensive | Toxic chromium waste |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH or H₂SO₄, heat | Strong, inexpensive | Can be difficult to control, may cleave other functional groups |

Reduction of 4-Chlorooctanal and 4-Chlorooctanoic Acid

The carbonyl group of 4-chlorooctanal and the carboxylic acid group of 4-chlorooctanoic acid can be reduced back to the primary alcohol, 4-chlorooctan-1-ol, using appropriate reducing agents.

Reduction of Aldehydes: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comecochem.com.cowikipedia.org It is often used in alcoholic solvents like methanol (B129727) or ethanol. wikipedia.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also readily reduces aldehydes to primary alcohols. libretexts.org

Reduction of Carboxylic Acids: The reduction of carboxylic acids to primary alcohols requires a strong reducing agent. Sodium borohydride is generally not reactive enough for this transformation. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. libretexts.orgmasterorganicchemistry.com

Table 3: Reagents for the Reduction of Carbonyl and Carboxylic Acid Functional Groups

| Starting Material | Product | Reagent | Typical Reaction Conditions | Key Features |

|---|---|---|---|---|

| 4-Chlorooctanal | 4-Chlorooctan-1-ol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temp. | Mild, selective for carbonyls |

| 4-Chlorooctanal | 4-Chlorooctan-1-ol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, then H₂O workup | Powerful, less selective than NaBH₄ |

| 4-Chlorooctanoic Acid | 4-Chlorooctan-1-ol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, then H₂O workup | Strong, reduces carboxylic acids |

Mechanistic Organic Chemistry Investigations

Detailed Reaction Mechanisms of 4-Chlorooctan-1-ol Formation

Detailed mechanistic studies outlining the specific formation of 4-chlorooctan-1-ol are not prevalent in the reviewed literature. However, its synthesis can be conceptually approached through established reactions for creating haloalcohols. One common method is the hydrochlorination of a corresponding unsaturated alcohol, where the regioselectivity would be a key factor. Another potential route is the ring-opening of an appropriate epoxide with a chloride source. For instance, the acid-catalyzed ring-opening of 2-butyloxirane with hydrochloric acid would be a plausible, though not specifically documented, pathway.

A related, documented synthesis involves the photochlorination of 1-butanol (B46404) in a protonated medium, which yields 4-chloro-1-butanol (B43188) through a radical-initiated substitution. This process uses UV light to generate chlorine radicals that abstract a hydrogen atom, leading to the chlorinated alcohol. A similar radical-based approach for 1-octanol (B28484) could theoretically yield 4-chlorooctan-1-ol, but specific studies are absent.

Elucidation of Nucleophilic Substitution Mechanisms (Sₙ1, Sₙ2)

Nucleophilic substitution reactions are fundamental to the reactivity of haloalkanes and alcohols. youtube.comchemguide.co.uk These reactions typically proceed via one of two primary mechanisms: Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular). chemeurope.comdalalinstitute.comlibretexts.org The choice between these pathways is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. chemeurope.comlibretexts.org

In the context of 4-chlorooctan-1-ol, the chlorine atom is on a secondary carbon, which can theoretically undergo substitution via either Sₙ1 or Sₙ2 mechanisms. chemeurope.com

Sₙ1 Mechanism: This two-step process involves the formation of a carbocation intermediate. youtube.comlibretexts.org For 4-chlorooctan-1-ol, this would be a secondary carbocation at the C4 position. The stability of this carbocation is a critical factor. chemeurope.com Tertiary and secondary carbocations are more stable than primary ones, making Sₙ1 reactions more favorable for tertiary and secondary substrates. youtube.comchemeurope.com The reaction rate is dependent only on the concentration of the substrate. youtube.com

Sₙ2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the carbon center at the same time as the leaving group departs. chemguide.co.ukdalalinstitute.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Steric hindrance around the reaction center is a major factor, with primary halides reacting fastest. youtube.com

While these principles are well-established, specific kinetic studies or detailed mechanistic elucidations for nucleophilic substitution reactions of 4-chlorooctan-1-ol are not available in the surveyed literature.

Comparative Studies of Intramolecular vs. Intermolecular Pathways

The bifunctional nature of 4-chlorooctan-1-ol, possessing both a nucleophilic hydroxyl group and an electrophilic carbon attached to the chlorine, allows for both intramolecular and intermolecular reactions.

An intramolecular reaction would involve the hydroxyl group acting as a nucleophile, attacking the carbon at the C4 position and displacing the chloride ion to form a cyclic ether. For the analogous 4-chlorobutan-1-ol, treatment with a strong base like sodium hydride leads to deprotonation of the alcohol, forming a potent alkoxide nucleophile that readily undergoes an intramolecular Sₙ2 reaction to produce tetrahydrofuran (B95107). vaia.com It is highly probable that 4-chlorooctan-1-ol would undergo a similar intramolecular cyclization to form 2-butyltetrahydrofuran (B94675), although specific studies confirming this pathway are lacking.

An intermolecular reaction would occur if an external nucleophile reacts with 4-chlorooctan-1-ol at a rate faster than the internal hydroxyl group. The outcome of the competition between intramolecular and intermolecular pathways depends on several factors, including the concentration of the external nucleophile and the inherent rate of the cyclization. Generally, intramolecular reactions that form five- or six-membered rings are kinetically favored over their intermolecular counterparts.

A comparative analysis of these competing pathways for 4-chlorooctan-1-ol has not been specifically reported.

Stereochemical Outcomes and Stereoselectivity in Reactions

The carbon atom bonded to the chlorine in 4-chlorooctan-1-ol (C4) is a stereocenter. Consequently, reactions involving this center can have specific stereochemical outcomes.

In an Sₙ2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the chiral center. ochemtutor.com

In an Sₙ1 reaction , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face, typically leading to a racemic or near-racemic mixture of products (both retention and inversion of configuration). ochemtutor.com

The stereoselectivity of a reaction describes the preference for the formation of one stereoisomer over another. researchgate.net While the principles of stereochemistry in Sₙ1 and Sₙ2 reactions are fundamental, no experimental studies have been found that detail the specific stereochemical outcomes or the stereoselectivity of reactions involving 4-chlorooctan-1-ol. Research on other chiral haloalcohols, such as (S)-(+)-2-chloropropan-1-ol, highlights the importance of stereochemistry in their reactivity and applications, for example, in the synthesis of chiral epoxides. sonar.ch

Radical Reaction Pathways Involving Chlorinated Alcohols

Radical reactions offer an alternative pathway for the transformation of chlorinated alcohols. These reactions typically involve initiation, propagation, and termination steps. For chlorinated alcohols, a common radical pathway is hydrogen abstraction or radical-initiated cyclization. For example, the photochlorination of butanol to form chlorobutanol (B1668791) proceeds through a radical mechanism.

Another relevant radical process is the fragmentation of alkoxyl radicals. Alkoxyl radicals can be generated from alcohols and can undergo β-scission, which involves the cleavage of a carbon-carbon bond. sonar.ch While these are general mechanisms for alcohols and chlorinated compounds, specific studies detailing radical reaction pathways for 4-chlorooctan-1-ol are absent from the available literature. Research on the reactions of chlorine atoms with various alkenes provides insight into the kinetics of radical addition and abstraction, but does not specifically address 4-chlorooctan-1-ol. researchgate.net

Catalytic Mechanistic Studies in Transformations of Halogenated Alcohols

Catalysis plays a crucial role in enhancing the efficiency and selectivity of organic transformations. For halogenated alcohols, catalytic processes can include transition-metal-catalyzed cross-coupling reactions, phase-transfer catalysis, and biocatalysis.

Transition-Metal Catalysis: Palladium-catalyzed reactions, for example, are widely used for forming carbon-carbon bonds. acs.org Rhodium catalysts have been investigated for transfer hydroarylation reactions that can involve reversible C-C bond activation in the presence of chloro-alcohols. acs.org

Phase-Transfer Catalysis (PTC): PTC is effective in reactions involving a water-soluble nucleophile and an organic-soluble substrate. For instance, the Sₙ2 reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide is significantly accelerated by a phase-transfer catalyst. kyushu-u.ac.jp This methodology could theoretically be applied to reactions of 4-chlorooctan-1-ol.

Biocatalysis: Enzymes can offer high regio- and stereoselectivity in reactions. While there is broad research on biocatalytic transformations, specific studies on 4-chlorooctan-1-ol are not found.

Although these catalytic methods are well-established for related compounds, detailed mechanistic studies of catalytic transformations involving 4-chlorooctan-1-ol are not documented in the provided search results.

Advanced Spectroscopic and Analytical Research Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Chlorooctan-1-ol. slideshare.net The combination of ¹H NMR and ¹³C NMR allows for a complete assignment of the proton and carbon framework. sydney.edu.au

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. libretexts.org The chemical shift of each signal provides information about the electronic environment of the protons, while the integration of the signal corresponds to the number of protons it represents. libretexts.orgemerypharma.com Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, reveals connectivity within the molecule. emerypharma.com

For 4-Chlorooctan-1-ol, specific signals would be expected for the protons on the carbon bearing the hydroxyl group (C1), the carbon bearing the chlorine atom (C4), the various methylene (B1212753) groups in the alkyl chain, and the terminal methyl group. The proton attached to the carbon with the chlorine atom (H4) would likely appear as a multiplet at a downfield chemical shift due to the electron-withdrawing effect of the halogen. Similarly, the methylene protons adjacent to the hydroxyl group (H1) would be shifted downfield.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. sydney.edu.au The chemical shifts of the carbon signals are highly indicative of their functionalization. The carbon bonded to the chlorine atom (C4) and the carbon bonded to the hydroxyl group (C1) would have characteristic downfield shifts.

Advanced 2D NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) would be employed for definitive structural confirmation. emerypharma.com A COSY spectrum would reveal correlations between coupled protons, confirming the sequence of the alkyl chain. emerypharma.com An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H bond assignments. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chlorooctan-1-ol This interactive table provides predicted NMR data based on standard chemical shift values for analogous functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-CH₂OH) | ~3.6 | Triplet (t) | ~62 |

| C2 (-CH₂-) | ~1.6 | Multiplet (m) | ~30 |

| C3 (-CH₂-) | ~1.8 | Multiplet (m) | ~35 |

| C4 (-CHCl-) | ~4.1 | Multiplet (m) | ~60 |

| C5 (-CH₂-) | ~1.7 | Multiplet (m) | ~38 |

| C6 (-CH₂-) | ~1.3 | Multiplet (m) | ~27 |

| C7 (-CH₂-) | ~1.3 | Multiplet (m) | ~22 |

| C8 (-CH₃) | ~0.9 | Triplet (t) | ~14 |

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For 4-Chlorooctan-1-ol, coupling Gas Chromatography with Mass Spectrometry (GC-MS) would be a primary method for analysis. nih.gov

In a typical electron ionization (EI) mass spectrum, 4-Chlorooctan-1-ol would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the (M+2)⁺ peak having an intensity approximately one-third that of the M⁺ peak.

The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for chloroalcohols include:

Loss of a water molecule (H₂O) from the molecular ion.

Loss of hydrogen chloride (HCl) .

Alpha-cleavage , involving the breaking of the C-C bond adjacent to the oxygen atom.

Cleavage at the C-Cl bond.

For quantitative studies and reaction monitoring, more advanced MS techniques like triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM) mode can be employed. proteomics.com.auresearchgate.net This approach offers high specificity and sensitivity by monitoring a specific transition from a precursor ion (the molecular ion) to a characteristic product ion (a specific fragment). proteomics.com.auuab.edu This allows for the precise quantification of 4-Chlorooctan-1-ol even in complex chemical mixtures. proteomics.com.auresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for 4-Chlorooctan-1-ol This interactive table shows potential m/z values for fragments generated during MS analysis.

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 164/166 |

| [M-H₂O]⁺ | Loss of water | 146/148 |

| [M-HCl]⁺ | Loss of hydrogen chloride | 128 |

| [M-C₄H₉]⁺ | Cleavage at C4-C5 bond | 91/93 |

Vibrational Spectroscopy (Infrared, Raman) in Conformational and Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study conformational isomers and intermolecular interactions like hydrogen bonding. uni-goettingen.de

The IR spectrum of 4-Chlorooctan-1-ol would be dominated by several key absorption bands. nist.gov A strong, broad band in the region of 3200–3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. Sharp peaks in the 2850–3000 cm⁻¹ region would correspond to C-H stretching vibrations of the alkyl chain. A distinct band in the 600–800 cm⁻¹ range would be attributable to the C-Cl stretching vibration. vulcanchem.com

In more detailed research, vibrational spectroscopy can be used to study the different conformations of 4-Chlorooctan-1-ol. researchgate.netresearchgate.net The molecule can exist in various rotational isomers (conformers) due to rotation around its C-C single bonds. Some conformers may be stabilized by weak intramolecular hydrogen bonds between the hydroxyl hydrogen and the chlorine atom. uni-goettingen.deox.ac.uk These different conformers can have slightly different vibrational frequencies, which may be resolved at low temperatures or in a supersonic jet expansion. uni-goettingen.de Comparing experimental spectra with those predicted from computational calculations can help identify the most stable conformers present. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for 4-Chlorooctan-1-ol This interactive table lists the expected IR absorption bands for the key functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 (broad) |

| C-H Stretch | Alkyl | 2850 - 3000 |

| C-O Stretch | Primary Alcohol | 1050 - 1075 |

Hyphenated Chromatographic Techniques for Separation and Purity Analysis in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are fundamental for the analysis of chemical compounds in complex mixtures. nih.goviosrjournals.org For 4-Chlorooctan-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used hyphenated systems. ijpsjournal.comox.ac.uk

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 4-Chlorooctan-1-ol. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. standingcommitteeofanalysts.co.uk As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. This allows for both the separation and confident identification of 4-Chlorooctan-1-ol, as well as any impurities, byproducts, or unreacted starting materials from a synthesis.

LC-MS is a complementary technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. ox.ac.uk Reversed-phase High-Performance Liquid Chromatography (HPLC), where the stationary phase is non-polar, would be a standard method for assessing the purity of 4-Chlorooctan-1-ol. Coupling the HPLC system to an MS detector (LC-MS) or even a tandem MS detector (LC-MS/MS) provides high sensitivity and selectivity, enabling the detection and identification of trace-level impurities. nih.govox.ac.uk These techniques are crucial for quality control and ensuring the purity of research compounds. iosrjournals.org

Development of Novel Analytical Methods for Research Purity Assessment

Given that the chlorine atom at the C4 position makes 4-Chlorooctan-1-ol a chiral molecule, a significant area for novel analytical method development would be enantioselective analysis. molybdenumconsortium.org A racemic mixture of 4-Chlorooctan-1-ol contains equal amounts of two non-superimposable mirror-image isomers (enantiomers). The development of chiral separation methods, such as chiral HPLC or chiral GC using a chiral stationary phase, would be necessary to separate and quantify these individual enantiomers. This is particularly important in fields like pharmaceutical development, where different enantiomers of a molecule can have vastly different biological activities.

Another area of research involves creating more environmentally friendly or "green" analytical methods. researchgate.net This could include the development of techniques that use less toxic solvents, reduce sample size, and decrease analysis time, such as Supercritical Fluid Chromatography (SFC) or Ultra-High-Performance Liquid Chromatography (UHPLC). ox.ac.ukresearchgate.net

Furthermore, for applications requiring the detection of 4-Chlorooctan-1-ol at very low concentrations in complex matrices (e.g., environmental or biological samples), research could focus on developing highly sensitive and specific quantitative methods. This would involve optimizing sample preparation techniques, such as solid-phase extraction (SPE), and employing advanced mass spectrometry techniques like LC-MS/MS with isotope dilution for accurate and precise quantification. researchgate.netstandingcommitteeofanalysts.co.uk

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are essential for determining the three-dimensional structure and conformational landscape of flexible molecules like 4-chlorooctan-1-ol. The molecule's structure is defined by the rotation around its single bonds, leading to various conformers with different energies.

Detailed Research Findings: Theoretical studies on similar, smaller β- and γ-halohydrins, such as various chloropropanols and chlorobutanols, have shown that the most stable conformers are often those that allow for the formation of an intramolecular hydrogen bond between the hydroxyl (-OH) group and the chlorine atom. yu.edu.joresearchgate.net This interaction occurs when the hydrogen of the -OH group points toward the partially negatively charged chlorine atom, creating a stabilizing cyclic arrangement. yu.edu.jo For 4-chlorooctan-1-ol, this would involve the formation of a five-membered ring-like structure, which is a common and stable motif in such interactions.

The conformational analysis of 4-chlorooctan-1-ol would involve mapping the potential energy surface by systematically rotating the key dihedral angles (e.g., C3-C4-C5-C6 and HO-C1-C2-C3). The relative energies of the resulting conformers are typically calculated using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). frontiersin.org These calculations would likely reveal several low-energy conformers, with the most stable ones being those that maximize the stabilizing intramolecular hydrogen bond while minimizing steric repulsion between the alkyl chain and the functional groups. yu.edu.jo

Below is an illustrative table of predicted relative energies for key conformers of 4-chlorooctan-1-ol, based on typical findings for analogous haloalcohols.

| Conformer Description | Dihedral Angles (Illustrative) | Key Interaction | Predicted Relative Energy (kcal/mol) |

| Gauche (H-bond) | O-C1-C2-C3 ≈ 60°, C2-C3-C4-Cl ≈ 60° | Intramolecular OH···Cl Hydrogen Bond | 0.0 (Most Stable) |

| Anti (Extended) | O-C1-C2-C3 ≈ 180°, C2-C3-C4-Cl ≈ 180° | No H-Bond, Extended Chain | 1.5 - 2.5 |

| Other Gauche | Various non-ideal angles | Steric Hindrance, Weak H-Bond | > 3.0 |

| This table is illustrative and based on computational studies of analogous haloalcohols. Specific values for 4-chlorooctan-1-ol would require dedicated calculations. |

Reaction Pathway Modeling and Transition State Analysis for 4-Chlorooctan-1-ol Transformations

Computational modeling is crucial for elucidating the mechanisms of chemical reactions involving 4-chlorooctan-1-ol. By calculating the energies of reactants, products, and transition states, chemists can predict the most likely reaction pathways and their activation barriers. e3s-conferences.org

Detailed Research Findings: A primary transformation for 4-chlorooctan-1-ol is intramolecular cyclization. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction to form 2-butyl-tetrahydrofuran. vaia.com

Computational modeling of this reaction would involve:

Locating the Transition State (TS): Using quantum chemical methods, the geometry of the transition state for the ring-closing step can be optimized. For a 5-membered ring formation, this TS would feature an elongated C-Cl bond and a newly forming C-O bond. vaia.comlibretexts.org

Calculating Activation Energy: The energy difference between the reactant alkoxide and the transition state gives the activation barrier (ΔE‡), which determines the reaction rate. Studies on similar reactions show that the formation of five- and six-membered rings is generally kinetically favored. libretexts.org

Analyzing the Reaction Coordinate: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state correctly connects the reactant (alkoxide) and the product (cyclic ether).

Another potential reaction is elimination (dehydrochlorination), though this is typically less favored than intramolecular substitution for haloalcohols that can form stable five- or six-membered rings.

The following table provides hypothetical calculated energies for the intramolecular cyclization of 4-chlorooctan-1-ol, based on data from analogous systems.

| Species | Description | Predicted Relative Free Energy (kcal/mol) |

| Reactant | 4-chlorooctan-1-olate anion | 0.0 |

| Transition State | Intramolecular SN2 cyclization TS | +18 to +22 |

| Product | 2-butyl-tetrahydrofuran + Cl⁻ | -10 to -15 |

| This table is illustrative. Actual values depend on the level of theory, basis set, and solvent model used. |

Electronic Structure Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. wuxiapptec.comlibretexts.org

Detailed Research Findings: For 4-chlorooctan-1-ol, an analysis of its electronic structure would provide key insights into its reactivity.

Highest Occupied Molecular Orbital (HOMO): The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For 4-chlorooctan-1-ol, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and chlorine atoms. malayajournal.org This indicates that these sites are the most nucleophilic parts of the molecule.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the molecule's ability to accept electrons (electrophilicity). The LUMO is predominantly localized on the antibonding σ* orbital of the C-Cl bond. wuxiapptec.com This signifies that the most electrophilic site is the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack, as seen in the SN2 cyclization.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. malayajournal.org

Global reactivity descriptors, derived from FMO energies, can quantify these properties.

| Parameter | Definition | Predicted Significance for 4-Chlorooctan-1-ol |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| This table outlines key FMO descriptors and their general significance for predicting reactivity. |

This theoretical framework allows for the rationalization of observed chemical behavior, such as why nucleophiles attack the carbon bonded to chlorine and why the molecule readily undergoes intramolecular cyclization.

Role As a Chemical Building Block in Complex Research Syntheses

Precursor in Synthetic Methodologies for Long-Chain Organic Scaffolds

The linear eight-carbon backbone of 4-Chlorooctan-1-ol makes it an intriguing starting material for the synthesis of long-chain organic structures. The presence of two distinct functional groups, a primary alcohol (-OH) and a secondary chloro (-Cl) group, allows for orthogonal chemical modifications. This differential reactivity is key to its utility as a precursor. For instance, the hydroxyl group can be protected, allowing for nucleophilic substitution reactions at the chlorinated carbon, or it can be oxidized to an aldehyde or carboxylic acid. Conversely, the chloro group can be displaced by a variety of nucleophiles to introduce new functionalities or to extend the carbon chain.

One potential application is in the synthesis of long-chain diols or amino alcohols. The chloro group can be displaced by a nucleophile, such as a cyanide ion, which can then be reduced to an amine or hydrolyzed to a carboxylic acid. The alcohol group can be carried through the reaction sequence and deprotected at a later stage. Such strategies are fundamental in the synthesis of natural products and their analogues.

A hypothetical synthetic pathway to a long-chain amino alcohol is outlined below:

| Step | Reagent | Transformation | Product |

| 1 | Protection of the alcohol (e.g., TBDMSCl, imidazole) | Forms a silyl (B83357) ether | 4-chloro-1-(tert-butyldimethylsilyloxy)octane |

| 2 | Nucleophilic substitution (e.g., NaCN in DMSO) | Displaces the chloride with a nitrile group | 5-(tert-butyldimethylsilyloxy)nonanenitrile |

| 3 | Reduction of the nitrile (e.g., LiAlH4) | Forms a primary amine | 1-amino-5-(tert-butyldimethylsilyloxy)nonane |

| 4 | Deprotection of the alcohol (e.g., TBAF) | Removes the silyl ether | 9-aminononan-4-ol |

This sequence demonstrates how the bifunctionality of 4-Chlorooctan-1-ol can be exploited to construct a more complex, functionalized long-chain molecule.

Utility in the Synthesis of Functional Organic Intermediates

The dual functionality of 4-Chlorooctan-1-ol also makes it a useful intermediate for the synthesis of other functionalized organic molecules. The reactivity of the chloro and hydroxyl groups can be modulated to achieve selective transformations, leading to a variety of useful synthetic intermediates.

For example, intramolecular cyclization of 4-Chlorooctan-1-ol can lead to the formation of substituted tetrahydrofurans. Treatment with a base would deprotonate the alcohol, forming an alkoxide that can then displace the chloride in an intramolecular SN2 reaction. This would likely result in the formation of 2-butyltetrahydrofuran (B94675). Such substituted tetrahydrofuran (B95107) rings are common motifs in a number of natural products.

Another potential application is in the synthesis of functionalized Grignard reagents. The chloro group can be converted to a Grignard reagent by reaction with magnesium metal. However, the presence of the acidic hydroxyl proton would need to be addressed, either by protection or by using an excess of the Grignard reagent. The resulting organometallic intermediate could then be used in a variety of carbon-carbon bond-forming reactions.

The following table summarizes some potential transformations of 4-Chlorooctan-1-ol to produce functional organic intermediates:

| Reaction Type | Reagents | Product |

| Intramolecular Cyclization | NaH | 2-butyltetrahydrofuran |

| Oxidation | PCC | 4-Chlorooctanal |

| Oxidation | Jones Reagent | 4-Chlorooctanoic acid |

| Nucleophilic Substitution | NaN3 | 4-Azidooctan-1-ol |

| Grignard Formation (with protected alcohol) | Mg, THF | (4-(tert-butyldimethylsilyloxy)octan-2-yl)magnesium chloride |

Strategies for Incorporation into Diverse Molecular Architectures

The incorporation of the 4-Chlorooctan-1-ol framework into more diverse and complex molecular architectures relies on the strategic manipulation of its two functional groups. The choice of reaction conditions and protecting groups is crucial for achieving the desired synthetic outcome.

One strategy involves using the alcohol as a nucleophile after converting the chloro group into a different functional group. For example, the chloro group could be eliminated to form an alkene, which could then undergo further functionalization. Alternatively, the alcohol could be converted into a good leaving group, such as a tosylate, allowing for a second nucleophilic substitution.

A key consideration in any synthetic strategy involving 4-Chlorooctan-1-ol is the relative reactivity of the primary alcohol versus the secondary chloride. The primary alcohol is generally more reactive towards acylation and silylation, allowing for its selective protection. The secondary chloride is susceptible to both SN2 and E2 reactions, and the choice of nucleophile and reaction conditions will determine the outcome. Strong, bulky bases are likely to favor elimination, while smaller, less basic nucleophiles will favor substitution.

The potential for stereocontrol at the chlorinated carbon also adds to its synthetic utility. If an enantiomerically pure form of 4-Chlorooctan-1-ol were available, it could be used to introduce a chiral center into a target molecule.

Future Research Trajectories and Unexplored Avenues

Exploration of Novel Catalytic Systems for 4-Chlorooctan-1-ol Transformations

Future research into the transformations of 4-Chlorooctan-1-ol will heavily rely on the development of innovative catalytic systems to achieve higher efficiency, selectivity, and sustainability. Key areas of exploration include photocatalysis and biocatalysis, which offer unique advantages over traditional thermal methods.

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool for the activation of inert C-H bonds and the functionalization of organic molecules under mild conditions. nih.govrsc.org For 4-Chlorooctan-1-ol, this opens up possibilities for direct C-H functionalization along the alkyl chain, a transformation that is challenging to achieve with conventional methods. For instance, research on the selective α-C–H arylation of alcohols using Selectfluor under blue LED irradiation demonstrates a pathway to introduce aromatic moieties without the need for an external photocatalyst. nih.gov Such a strategy could be adapted to functionalize the carbon atoms adjacent to the hydroxyl group in 4-Chlorooctan-1-ol.

Furthermore, photocatalytic systems can be designed to selectively cleave the C-Cl bond. While the direct photocatalytic oxidation of aliphatic alcohols to aldehydes has been demonstrated with high selectivity using bismuth oxyhalide photocatalysts, rsc.org future work could explore dual catalytic systems that combine a C-Cl activation catalyst with a C-H functionalization catalyst. This would enable the sequential or one-pot transformation of 4-Chlorooctan-1-ol into more complex structures.

Biocatalysis:

Enzymatic catalysis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. For 4-Chlorooctan-1-ol, two main classes of enzymes are of particular interest: dehalogenases and alcohol dehydrogenases.

Dehalogenases: While many known dehalogenases act on vicinal haloalcohols, research into enzymes capable of dehalogenating non-vicinal haloalkanols is a promising avenue. rsc.org The identification or engineering of a dehalogenase that can selectively remove the chlorine atom from 4-Chlorooctan-1-ol would provide a green route to octan-1,4-diol or other valuable intermediates.

Alcohol Dehydrogenases (ADHs): ADHs are well-established for the reversible oxidation of alcohols to aldehydes and ketones. mdpi.com Harnessing ADHs could enable the selective oxidation of the primary alcohol in 4-Chlorooctan-1-ol to 4-chlorooctanal. This enzymatic approach avoids the use of harsh chemical oxidants and can be integrated into one-pot, multi-step reaction cascades. mdpi.com

Cytochrome P450 Monooxygenases: These enzymes are known for their ability to catalyze the selective oxyfunctionalization of C-H bonds. rsc.org Research on the substrate promiscuity of certain CYP450s has shown their capability to hydroxylate alkanes and fatty alcohols at various positions. rsc.org Exploring the activity of such enzymes on 4-Chlorooctan-1-ol could lead to the synthesis of chlorinated diols with high regioselectivity.

The table below summarizes potential novel catalytic transformations for 4-Chlorooctan-1-ol.

| Catalytic System | Potential Transformation of 4-Chlorooctan-1-ol | Potential Product(s) |

| Photocatalysis | Selective C-H functionalization | Functionalized 4-Chlorooctan-1-ol derivatives |

| Biocatalysis (Dehalogenase) | Dehalogenation | Octan-1,4-diol, Oct-3-en-1-ol |

| Biocatalysis (ADH) | Selective oxidation of the alcohol | 4-Chlorooctanal |

| Biocatalysis (CYP450) | Regioselective hydroxylation | Chlorinated octanediols |

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.govrsc.orgresearchgate.netmdpi.com The integration of 4-Chlorooctan-1-ol transformations into continuous flow systems is a key area for future research.

The synthesis of functionalized long-chain alkanes and biaryl compounds has been successfully demonstrated in continuous flow reactors. rsc.orgresearchgate.net These methodologies can be adapted for reactions involving 4-Chlorooctan-1-ol, such as nucleophilic substitutions at the chloro group or derivatization of the alcohol functionality. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities, minimizing the formation of byproducts. nih.gov

Furthermore, the development of telescoped multi-step flow processes, where sequential reactions are performed in a continuous stream without the isolation of intermediates, would be highly beneficial. mdpi.com For example, a flow process could be designed for the in-situ generation of a Grignard reagent from an alkyl halide followed by its reaction with a derivative of 4-Chlorooctan-1-ol. The challenges associated with handling multiphase reactions, such as those involving solid catalysts or reagents, in flow systems are being addressed through innovative reactor designs and engineering solutions. rsc.org

Advanced Reaction Engineering for Sustainable Synthesis

The principles of sustainable reaction engineering are crucial for developing environmentally friendly and economically viable processes for the synthesis and transformation of specialty chemicals like 4-Chlorooctan-1-ol. rsc.orgacs.orgacs.org This involves a holistic approach that considers catalyst design, reactor selection, and process optimization to minimize waste and energy consumption. rsc.org

Future research will focus on the development of robust and recyclable catalysts for 4-Chlorooctan-1-ol transformations. For example, heterogeneous catalysts that can be easily separated from the reaction mixture are highly desirable for sustainable processes. The design of multifunctional reactors that integrate reaction and separation steps can also contribute to process intensification and improved efficiency.

Moreover, the application of process systems engineering perspectives will be essential for the techno-economic assessment of different synthetic routes to and from 4-Chlorooctan-1-ol. acs.org This will involve modeling and simulation to evaluate the sustainability and economic feasibility of various process designs, guiding research efforts towards the most promising technologies for the production of higher alcohols and other derivatives from renewable feedstocks. rsc.orgacs.org

Development of Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. youtube.commt.comblazingprojects.comblazingprojects.comamericanpharmaceuticalreview.com The development of advanced spectroscopic probes for in-situ reaction monitoring is a key enabler of PAT and will be instrumental in optimizing the synthesis and transformations of 4-Chlorooctan-1-ol.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time monitoring of chemical reactions in both batch and continuous flow settings. nih.gov These techniques provide valuable information on reaction kinetics, the formation of intermediates, and the concentration of reactants and products without the need for sampling. youtube.commt.com For reactions involving 4-Chlorooctan-1-ol, in-situ spectroscopy can be used to:

Track the consumption of the starting material and the formation of the desired product.

Identify and quantify the formation of byproducts.

Optimize reaction parameters such as temperature, pressure, and catalyst loading in real-time.

Ensure consistent product quality in a manufacturing environment. blazingprojects.com

The integration of these spectroscopic probes into automated reaction platforms, combined with data analysis and modeling software, will facilitate high-throughput experimentation and accelerate the development of robust and optimized processes. youtube.commt.com The table below highlights the potential applications of in-situ spectroscopic probes in the study of 4-Chlorooctan-1-ol transformations.

| Spectroscopic Technique | Information Gained | Application in 4-Chlorooctan-1-ol Chemistry |

| In-situ FTIR | Functional group analysis, concentration profiles | Monitoring esterification, etherification, or oxidation of the alcohol group. |

| In-situ Raman | Molecular fingerprinting, C-Cl bond vibrations | Tracking nucleophilic substitution at the chloro group, studying reaction mechanisms. |

| In-situ NMR | Detailed structural information | Elucidating reaction pathways and identifying transient intermediates. |

Mechanistic Studies under Non-Conventional Reaction Conditions

Exploring the reactivity of 4-Chlorooctan-1-ol under non-conventional reaction conditions can lead to the discovery of novel reaction pathways and improved process efficiencies. Future research in this area will likely focus on sonochemistry, and reactions in subcritical or supercritical water.

Sonochemistry:

The application of ultrasound to chemical reactions, known as sonochemistry, can induce unique chemical transformations through the phenomenon of acoustic cavitation. nih.govacs.org The extreme temperatures and pressures generated within collapsing bubbles can create highly reactive radical species, potentially leading to novel dehalogenation or C-H functionalization pathways for 4-Chlorooctan-1-ol. nih.gov Mechanistic studies will be crucial to understand the role of radicals and other reactive species in sonochemical transformations and to control the selectivity of these reactions. nih.gov

Subcritical and Supercritical Water:

Water at elevated temperatures and pressures (subcritical and supercritical conditions) exhibits unique properties as a reaction medium, including a lower dielectric constant and a higher ion product. researchgate.netmdpi.comresearchgate.netacs.org These properties can be harnessed to promote organic reactions, such as hydrolysis and redox processes, without the need for conventional organic solvents. epa.gov Investigating the behavior of 4-Chlorooctan-1-ol in subcritical and supercritical water could reveal new pathways for its hydrolysis to the corresponding diol or its transformation into other valuable chemicals. Mechanistic studies in these media will focus on understanding the interplay between ionic and free-radical reaction pathways. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chlorooctan-1-ol with high purity?

- Methodological Answer : 4-Chlorooctan-1-ol can be synthesized via nucleophilic substitution of 8-chlorooctan-1-ol precursors or reduction of 4-chlorooctanal using agents like sodium borohydride. For regioselective chlorination, methods involving thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions (e.g., anhydrous solvents, low temperatures) are recommended . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation ensures high purity. Characterization should include NMR (¹H, ¹³C) to confirm the hydroxyl and chloro group positions .

Q. Which spectroscopic techniques are most effective for characterizing 4-Chlorooctan-1-ol?

- Methodological Answer :

- ¹H NMR : Identifies the hydroxyl proton (δ 1.5–2.0 ppm, broad) and chloro-substituted carbon chain protons (δ 3.4–3.8 ppm for -CH₂Cl) .

- ¹³C NMR : Confirms the chloro-bearing carbon (δ 45–50 ppm) and the alcohol carbon (δ 60–70 ppm) .

- IR Spectroscopy : Detects O-H stretches (3200–3600 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 4-Chlorooctan-1-ol derivatives?

- Methodological Answer : Discrepancies often arise from variations in experimental design, such as:

- Concentration ranges : Bioactivity may differ at low (µM) vs. high (mM) concentrations due to off-target effects.

- Assay conditions : pH, temperature, and solvent (e.g., DMSO vs. aqueous buffers) impact compound stability and reactivity .

- Cell lines/Models : Species-specific metabolic pathways (e.g., human vs. murine hepatocytes) alter metabolite profiles.

To resolve contradictions, replicate studies using standardized protocols and employ orthogonal assays (e.g., enzymatic vs. cell-based) for cross-validation .

Q. What strategies enhance regioselectivity in derivatization reactions of 4-Chlorooctan-1-ol?

- Methodological Answer :

- Steric Effects : Use bulky reagents (e.g., tert-butoxycarbonyl anhydride) to selectively protect the hydroxyl group, leaving the chloro site reactive .

- Electronic Effects : Employ catalysts like palladium (Pd⁰) for Suzuki couplings at the chloro position via oxidative addition .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloro group, while nonpolar solvents (e.g., toluene) stabilize alcohol-based reactions .

Q. How can computational modeling predict the environmental fate of 4-Chlorooctan-1-ol?

- Methodological Answer :

- QSAR Models : Predict biodegradability and toxicity using octanol-water partition coefficients (LogP) and topological polar surface area (TPSA) .

- Molecular Dynamics Simulations : Analyze hydrolysis rates in aqueous environments, considering pH and temperature effects .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify degradation pathways (e.g., C-Cl cleavage vs. oxidation) .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in synthesizing 4-Chlorooctan-1-ol derivatives?

- Methodological Answer :

- Detailed Documentation : Record exact stoichiometry, reaction times, and purification steps (e.g., chromatography Rf values) .

- Batch-to-Batch Consistency : Use calibrated equipment (e.g., Schlenk lines for moisture-sensitive reactions) and validate purity via HPLC (>95% purity threshold) .

- Open Data Practices : Share raw spectral data and synthetic protocols in repositories like PubChem or Zenodo to facilitate peer validation .

Q. How should researchers handle conflicting spectral data for 4-Chlorooctan-1-ol analogs?

- Methodological Answer :

- Cross-Validation : Compare data with published spectra of structurally similar compounds (e.g., 4-chlorophenylpropanols) .

- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or ambiguous assignments .

- Collaborative Analysis : Engage multi-institutional teams to independently reproduce and interpret results, reducing instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.